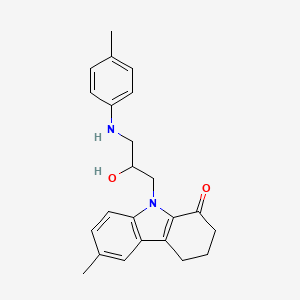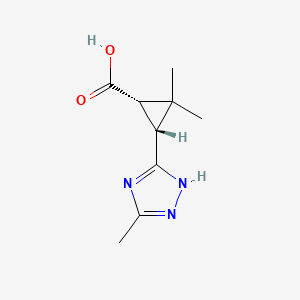
9-(2-hydroxy-3-(p-tolylamino)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-(2-hydroxy-3-(p-tolylamino)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a complex organic molecule. It contains a carbazole skeleton, which is a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring. The carbazole moiety is often found in pharmaceuticals and organic electronics due to its unique chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The carbazole core could potentially be synthesized through cyclization reactions . The other functional groups (hydroxy, tolylamino, propyl, and methyl) would then be added through various substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The carbazole core provides a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The carbazole core is relatively stable but can undergo electrophilic substitution reactions. The hydroxy and amino groups are nucleophilic and could participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications
Synthesis and Antitumor Activity
Research into derivatives of carbazole, similar to the compound , has shown significant promise in the development of antitumor agents. A study by Jasztold-Howorko et al. (1994) explored the synthesis of antitumor olivacine derivatives, revealing compounds with high cytotoxicity against cultured cells and good antitumor activity in vivo (Jasztold-Howorko et al., 1994). Additionally, compounds have been developed with specific structural features essential for antitumor activities, as highlighted by Alvarez-Ibarra et al. (1997), emphasizing the importance of a positive charge density and conformational flexibility for significant antitumor activity (Alvarez-Ibarra et al., 1997).
Neurogenesis Enhancement
A derivative identified as P7C3 and its analogs have been reported to increase neurogenesis in rat neural stem cells. Shin et al. (2015) demonstrated that one such derivative promotes neurogenesis by inducing the final cell division during neural stem cell differentiation, without affecting astrocytogenesis (Shin et al., 2015).
Luminescent Hybrid Polymeric Materials
Research by Qiao et al. (2009) has led to the development of luminescent hybrid polymeric materials embedded into a silicon–oxygen network and carbon unit, showcasing the versatility of carbazole derivatives in material science applications. These materials exhibit characteristic fluorescent properties and thermal stabilities (Qiao et al., 2009).
Antimicrobial Applications
A study by Surendiran et al. (2008) synthesized novel isoxazolyl and pyrazolyl tetrahydro-1H-carbazoles, showing antimicrobial activity. This demonstrates the potential of carbazole derivatives in developing new antimicrobial agents (Surendiran et al., 2008).
Electroluminescent Properties
Wong et al. (2005) synthesized copolymers of 9,9-dihexylfluorene and 9-arylcarbazole, which showed high glass transition temperatures and blue-shifted absorption and photoluminescence peaks relative to the poly(9,9-dihexylfluorene) homopolymer. This research points to the utility of carbazole derivatives in the development of materials for organic light-emitting diodes (Wong et al., 2005).
Mechanism of Action
Target of Action
The compound, 9-(2-hydroxy-3-(p-tolylamino)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they may affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the range of biological activities exhibited by indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular level.
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-[2-hydroxy-3-(4-methylanilino)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-6-9-17(10-7-15)24-13-18(26)14-25-21-11-8-16(2)12-20(21)19-4-3-5-22(27)23(19)25/h6-12,18,24,26H,3-5,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISBRAZOEQPAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)C)C4=C2C(=O)CCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-hydroxy-3-(p-tolylamino)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea](/img/structure/B2741683.png)
![[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride](/img/structure/B2741684.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2741687.png)
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-6,6-dimethyloxane-3-carboxamide;hydrochloride](/img/structure/B2741689.png)
![(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B2741691.png)
![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2741694.png)


![2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2741697.png)

![Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate](/img/structure/B2741700.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2741704.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2741705.png)